2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-11(6(12)2-9)4-5-3-10-7(8)13-5/h3H,2,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJXSQTZJKKOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(S1)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-acetamide typically involves the reaction of 2-chloro-thiazole with N-methyl-acetamide in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are dimethylformamide or dimethyl sulfoxide.
Base: Bases such as sodium hydride or potassium carbonate are employed to deprotonate the N-methyl-acetamide, facilitating the nucleophilic substitution reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorine atom in the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
The compound exhibits notable cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and melanoma. Research indicates that derivatives of thiazole compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms, such as enzyme inhibition and modulation of signaling pathways.
Case Study:
A study demonstrated that 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-acetamide derivatives showed significant activity against cancer cells, with IC50 values indicating potent efficacy compared to standard treatments.
Antimicrobial Properties
The compound also displays antimicrobial activity, particularly against resistant bacterial strains. Its thiazole structure is linked to the inhibition of key enzymes involved in bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Case Study:
In vitro studies have shown that thiazole derivatives, including this compound, effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the chlorine atom on the thiazole ring enhances its reactivity and selectivity towards biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide | Chloro group on thiazole | Anticancer properties |
| 2-Amino-N-(thiazol-5-ylmethyl)acetamide | Lacks chlorine substitution | Antimicrobial activity |
| N-Methyl-acetamide | Basic acetamide structure | Solvent properties |
The unique substitution pattern of this compound contributes to its enhanced anticancer activity compared to other similar compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in pathogens or pests, leading to their death or reduced viability.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Functional Group Impact on Bioactivity
- Thiazole Ring : The 2-chlorothiazole group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) due to its electron-withdrawing effect and planar geometry. This contrasts with 4-methylthiazole derivatives (e.g., ), where alkyl substituents increase hydrophobicity but reduce electrophilicity.
- N-Methylacetamide Backbone: The N-methyl group likely improves metabolic stability compared to non-methylated analogs (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide ), which may exhibit higher reactivity or susceptibility to degradation.
- Chloro Substituent : The 2-chloro group on the thiazole ring could enhance antibacterial activity, as seen in related compounds targeting bacterial enzymes , though direct evidence for this compound is lacking.
Pharmacological and Toxicological Considerations
- While this compound lacks published toxicological data, structurally similar compounds like arylsulfinyl-acetamides have demonstrated low mammalian toxicity in preclinical studies .
- The discontinued status of the target compound may reflect challenges in scalability, stability, or insufficient efficacy compared to alternatives (e.g., sulfinyl or cyano derivatives).
Biological Activity
2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-acetamide is a thiazole derivative notable for its diverse biological activities, particularly in anticancer research. This compound features a thiazole ring, an amino group, and a chloro substituent, which enhance its reactivity and potential interactions with biological targets. The molecular formula of this compound is C₇H₈ClN₂OS, with a molecular weight of approximately 205.66 g/mol .
Structural Characteristics
The structural uniqueness of this compound contributes significantly to its biological activity:
| Feature | Description |
|---|---|
| Thiazole Ring | Known for diverse biological activities |
| Chloro Substituent | Enhances reactivity and selectivity towards targets |
| Amino Group | Increases reactivity and potential interactions |
| Acetamide Moiety | Contributes to the compound's pharmacological profile |
Anticancer Properties
Research has demonstrated that derivatives of thiazole, including this compound, exhibit significant anticancer activity. The compound has been evaluated against various human cancer cell lines, showing potent inhibitory effects. For instance, studies indicate that thiazole derivatives can inhibit cell growth in breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .
In a specific study involving N-acylated 2-amino thiazoles, compounds similar to this compound exhibited selective nanomolar inhibitory activity against multiple cancer cell lines. Notably, the introduction of specific substituents (like the chloro group) was found to enhance the anticancer efficacy .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the thiazole moiety have shown promising antimicrobial effects. The presence of the chloro substituent in this compound may confer enhanced antibacterial activity compared to other thiazole derivatives lacking such modifications .
The biological activity of this compound is attributed to its interaction with various molecular targets:
Molecular Targets:
- Enzymes and receptors involved in cancer proliferation.
- Specific pathways related to DNA replication and protein synthesis.
The compound may modulate these targets leading to inhibition of cell growth and induction of apoptosis in cancer cells .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:
- Finiuk et al. Study (2021) : This research highlighted the synthesis of N-acylated 2-amino thiazoles and their evaluation against glioblastoma and melanoma cell lines. Compounds demonstrated selective action with low toxicity towards normal cells .
- El-Messery et al. Study (2020) : Investigated a series of thiazole analogs showing significant antitumor activity across various cancer types. The study emphasized structure-activity relationships (SAR) indicating that specific modifications enhance anticancer properties .
- Kim et al. Research (2020) : Focused on novel thiazole-based compounds exhibiting broad-spectrum pharmacological activities including anticancer effects. The findings suggest that structural modifications significantly influence biological efficacy .
Q & A
Q. How can machine learning predict novel derivatives with enhanced bioactivity while minimizing synthetic complexity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
